Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate
Description
Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolizine core substituted with ester and oxoacetyl functional groups. The compound’s substitution pattern—specifically the 2-methoxy-2-oxoacetyl group at position 5 and the methyl ester at position 7—imparts distinct electronic and steric properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
methyl 3-(2-methoxy-2-oxoacetyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-17-11(15)7-6-9(10(14)12(16)18-2)13-5-3-4-8(7)13/h6H,3-5H2,1-2H3 |
InChI Key |
LKNFSBZMJWEBOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1)C(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
The pyrrolizine core is first functionalized with a methyl ester group. A representative method involves:
Introduction of the 2-Methoxy-2-oxoacetyl Group
The oxoacetyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution. A patented method from EP3759109B1 () details:
-
Reagents : 2-Methoxy-2-oxoacetyl chloride.
-
Catalyst : Lewis acids (e.g., AlCl₃, FeCl₃).
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane.
Procedure :
-
Add 2-methoxy-2-oxoacetyl chloride (1.2 equiv) to a solution of methyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate in DCM.
-
Introduce AlCl₃ (0.1 equiv) and stir at 25°C for 24 hours.
-
Quench with ice-water, extract with DCM, and purify via column chromatography.
Yield : 65–72%.
Alternative Routes via Multicomponent Reactions
A one-pot synthesis is described in patent WO2019165374A1 (), combining:
-
Components : Methyl glycoxylate, acetylene derivatives, and pyrrolizine precursors.
-
Catalyst : Palladium(II) acetate.
-
Conditions : Microwave irradiation at 120°C for 1 hour.
Key Advantages :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate with structurally related compounds, emphasizing functional groups, molecular properties, and synthetic strategies.
Structural Analogs and Functional Group Variations
Key Observations
This contrasts with the aldehyde in , which is more prone to nucleophilic addition. Chlorinated analogs (e.g., ) exhibit higher molecular weights but may face stability challenges, as evidenced by their discontinued status in commercial catalogs.
Synthetic Strategies :
- Pyrrolizine derivatives are often synthesized via cyclocondensation or multi-component reactions. For example, thiazolo-pyrimidine analogs in were prepared using chloroacetic acid and aromatic aldehydes under reflux conditions, suggesting similar methods could apply to the target compound.
- The ethyl oxoacetate derivative was crystallographically characterized using SHELX software , highlighting the importance of X-ray diffraction for confirming substitution patterns.
Hydrogen Bonding and Crystal Packing :
- The methyl ester and oxoacetyl groups in the target compound may participate in hydrogen-bonding networks, analogous to patterns observed in thiazolo-pyrimidines and other carbonyl-rich heterocycles. Graph-set analysis (as in ) could further elucidate these interactions.
Biological Activity
Methyl 5-(2-methoxy-2-oxoacetyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 233.24 g/mol. Its structure features a pyrrolizine core, which is known for various biological activities. The presence of the methoxy and keto functional groups may enhance its reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolizine compounds exhibit promising anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells revealed that this compound significantly reduced cell viability at concentrations as low as 100 µM when compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity Comparison
The structure-activity relationship (SAR) studies indicate that modifications on the pyrrolizine ring can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells, demonstrating a selective action that is crucial for therapeutic applications .
Antimicrobial Activity
In addition to its anticancer potential, the compound has been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria. Studies have shown effective inhibition against Staphylococcus aureus and other Gram-positive pathogens, suggesting that the compound could serve as a lead in developing new antimicrobial agents .
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL | |
| Klebsiella pneumoniae | 64 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy in A549 Cells
A study involving the treatment of A549 cells with this compound showed a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the compound's efficacy against antibiotic-resistant strains. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in the pathogenicity of Staphylococcus aureus and other resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
